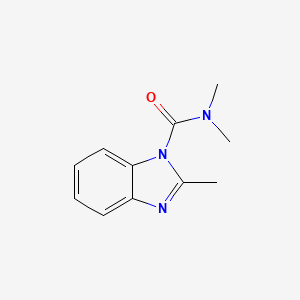
N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide often involves multi-step chemical reactions, starting from basic or readily available chemical compounds. For example, the synthesis of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as a primary compound highlights a general approach to creating complex acetamides through specific reactions and conditions (Yang Man-li, 2008). Additionally, the use of zinc chloride as a catalyst in the synthesis of N-cyclohexyl-2-(2-hydroxyphenylamino)acetamide derivatives through a three-component Ugi reaction demonstrates the versatility of methods applicable to generating compounds with similar structures (A. Shaabani et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide can be characterized using various spectroscopic techniques. Studies such as those on the synthesis, crystal structure, and spectroscopic characterization of 2-(2-formylphenoxy)acetamide provide insights into the crystalline structure and molecular configurations of acetamide derivatives. These analyses often employ techniques like X-ray diffraction and density functional theory (DFT) calculations to elucidate the compound's geometry, stability, and electronic properties (S. Geetha et al., 2023).
Chemical Reactions and Properties
The chemical behavior of acetamide derivatives, including reactions they undergo and their chemical stability, is central to understanding their utility and applications. The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, as an intermediate in the synthesis of antimalarial drugs, illustrates the specific reactions such compounds can participate in, highlighting their reactivity and potential for modification (Deepali B Magadum & G. Yadav, 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure play a significant role in the practical applications of chemical compounds. While specific details on N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide are scarce, studies on related compounds provide valuable insights. For instance, the crystal structure analysis of N,N-dicyclohexyl-2-(5,7-dichloro-8-quinolyloxy)acetamide offers information on the compound's solid-state properties and intermolecular interactions, which are critical for understanding its behavior in various environments (Jing-lin Wang, 2009).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including their reactivity, stability, and interaction with other molecules, are essential for their application in various fields. Research on the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis showcases the functional versatility and reactivity of acetamide compounds, underlining their importance as intermediates in the synthesis of heterocyclic systems (M. Gouda et al., 2015).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-19-14-10-6-7-11-15(14)20-12-16(18)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTAXYATFKDXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2-ethoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzothiazol-2-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617605.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5617619.png)
![(4S)-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5617625.png)
![6-(2,5-dimethoxyphenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5617642.png)
![(3aS*,10aS*)-2-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5617643.png)
![(3S*,4S*)-1-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5617646.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5617659.png)


![5-ethoxy-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5617678.png)

![(4aS*,8aS*)-2-(cyclopentylcarbonyl)-7-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5617685.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5617693.png)